1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE
Overview
Description
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an isocyanide, an amine, a carboxylic acid, and an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively activate TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions (Ca²⁺) . This activation can lead to various cellular responses, including neurite growth and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE: This compound has a similar structure but with chlorine substituents instead of methyl groups.
2-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N-(2-ETHOXYPHENYL)ACETAMIDE: This compound has a methoxy group and an ethoxy group instead of the dimethyl and diphenyl groups.
Uniqueness
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylphenyl group and the diphenylethanone moiety can enhance its interactions with specific molecular targets, leading to distinct pharmacological effects .
Properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-20-10-9-15-24(21(20)2)27-16-18-28(19-17-27)26(29)25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-15,25H,16-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGCSDSZSHPWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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